(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol
CAS No.: 56926-53-5
Cat. No.: VC0016416
Molecular Formula: C₇H₁₃FO₅
Molecular Weight: 196.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56926-53-5 |
|---|---|
| Molecular Formula | C₇H₁₃FO₅ |
| Molecular Weight | 196.17 |
| IUPAC Name | (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
| Standard InChI | InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
| SMILES | COC1C(C(C(C(O1)CO)F)O)O |
Introduction
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol is a complex organic compound with a specific stereochemistry. It is a derivative of tetrahydro-2H-pyran, incorporating fluorine and methoxy groups, which are significant for its chemical and biological properties. This compound is also known as methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside, highlighting its relationship to glucose derivatives.
Synthesis and Preparation
The synthesis of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol typically involves the modification of glucose derivatives. The process may include fluorination steps to introduce the fluorine atom at the 4-position of the glucose ring, followed by methylation to add the methoxy group. Detailed synthetic routes often require careful control of reaction conditions to achieve the desired stereochemistry.
Related Compounds
Other fluorinated tetrahydro-2H-pyran derivatives have been studied for their biological activities, including as dual inhibitors of sodium glucose co-transporters . These compounds demonstrate the potential of fluorinated sugars in drug development.
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